Zavacorilant

Description

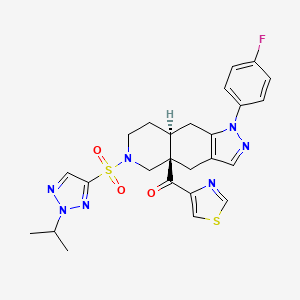

Structure

3D Structure

Properties

CAS No. |

1781245-13-3 |

|---|---|

Molecular Formula |

C25H26FN7O3S2 |

Molecular Weight |

555.7 g/mol |

IUPAC Name |

[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[5,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone |

InChI |

InChI=1S/C25H26FN7O3S2/c1-16(2)33-29-12-23(30-33)38(35,36)31-8-7-18-9-22-17(11-28-32(22)20-5-3-19(26)4-6-20)10-25(18,14-31)24(34)21-13-37-15-27-21/h3-6,11-13,15-16,18H,7-10,14H2,1-2H3/t18-,25-/m0/s1 |

InChI Key |

DUHWKWNCLIALLV-BVZFJXPGSA-N |

Isomeric SMILES |

CC(C)N1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F |

Canonical SMILES |

CC(C)N1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

CORT125329: A Technical Overview of its Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding characteristics of CORT125329, a selective GR antagonist. The document details the quantitative binding affinity, the experimental protocols used for its determination, and the associated cellular signaling pathways.

Quantitative Binding Affinity

CORT125329 is a potent and selective antagonist of the glucocorticoid receptor. While specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for CORT125329 is not widely published in publicly accessible literature, its nanomolar affinity for the GR has been noted in scientific publications. For comparative purposes, the binding affinities of well-characterized GR ligands are presented in the table below. This allows for an indirect appreciation of the potency that novel antagonists like CORT125329 are designed to achieve.

| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| Dexamethasone | Glucocorticoid Receptor | Radioligand Binding | 5.3 | 3 |

| Triamcinolone | Glucocorticoid Receptor | Radioligand Binding | - | 1.8 |

| 17-beta-estradiol | Glucocorticoid Receptor | Radioligand Binding | - | 1736 |

| Progesterone | Glucocorticoid Receptor | Radioligand Binding | - | 69 |

| Prednisolone | Glucocorticoid Receptor | Radioligand Binding | 7.4 | - |

Experimental Protocols

The determination of the binding affinity of compounds like CORT125329 to the glucocorticoid receptor is typically achieved through competitive binding assays. Two common methods are the Radioligand Binding Assay and the Fluorescence Polarization Assay.

Radioligand Binding Assay

This method measures the ability of an unlabeled compound (the competitor, e.g., CORT125329) to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the glucocorticoid receptor.

Materials:

-

Radioligand: [³H]dexamethasone

-

Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 cells) or recombinant human GR.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) often containing molybdate to stabilize the receptor.

-

Competitors: Unlabeled CORT125329 and a reference compound (e.g., unlabeled dexamethasone) at various concentrations.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation.

-

Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone.

-

Competition: Add increasing concentrations of unlabeled CORT125329 or the reference compound to the tubes. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot it against the log concentration of the competitor to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

Fluorescence Polarization (FP) Assay

This is a homogenous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled GR ligand (tracer). When the tracer is bound to the larger GR protein, it tumbles more slowly in solution, resulting in a higher polarization value. A competitor compound will displace the tracer, leading to a decrease in polarization.

Materials:

-

Fluorescent Tracer: A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Receptor: Recombinant human Glucocorticoid Receptor (GR).

-

Assay Buffer: Buffer compatible with the FP assay components.

-

Test Compound: CORT125329 at various concentrations.

-

Microplate Reader: Capable of measuring fluorescence polarization.

Procedure:

-

Assay Setup: In a microwell plate, add the fluorescent tracer and the GR protein.

-

Competition: Add serial dilutions of CORT125329 to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a microplate reader.

-

Data Analysis: Plot the polarization values against the log concentration of CORT125329 to generate a competition curve and determine the IC₅₀ value.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Caption: Competitive Binding Assay Workflow.

References

Zavacorilant: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavacorilant, also known as CORT125329, is a non-steroidal, selective antagonist of the glucocorticoid receptor (GR). It is under investigation for its potential therapeutic applications in a variety of conditions, including neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease, as well as for managing antipsychotic-induced weight gain.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is [(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone.[4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone |

| Molecular Formula | C25H26FN7O3S2 |

| CAS Number | 1781245-13-3 |

| Synonyms | CORT125329, UNII-74XPH8W9F6 |

| InChIKey | DUHWKWNCLIALLV-BVZFJXPGSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively available in the public domain. However, some computed properties are accessible.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 555.7 g/mol | PubChem |

| Exact Mass | 555.15225823 Da | PubChem |

| Topological Polar Surface Area | 152 Ų | PubChem |

| Solubility | Data not publicly available. General solubility in organic solvents would be expected for a molecule of this nature. | - |

| Melting Point | Data not publicly available. | - |

| Boiling Point | Data not publicly available. | - |

| pKa | Data not publicly available. | - |

Pharmacological Properties

Mechanism of Action: this compound functions as a selective modulator of the glucocorticoid receptor (GR), acting as an antagonist. Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. Their actions are mediated by the intracellular GR. Upon binding to its ligand, the GR translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes. In certain pathological conditions, excessive glucocorticoid signaling can be detrimental. As a GR antagonist, this compound competitively binds to the GR, preventing the binding of endogenous glucocorticoids like cortisol. This blockade inhibits the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling, thereby mitigating the effects of excess cortisol.

Signaling Pathways

Glucocorticoid Receptor (GR) Antagonism by this compound

The primary mechanism of this compound involves the direct antagonism of the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a glucocorticoid agonist (like cortisol), the chaperones dissociate, and the activated GR-ligand complex translocates to the nucleus. Inside the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This compound, as an antagonist, binds to the GR but does not induce the necessary conformational changes for the dissociation of the chaperone complex and subsequent nuclear translocation and DNA binding. This effectively blocks the signaling cascade.

Modulation of the Insulin/PI3K/AKT Signaling Pathway

Glucocorticoid signaling is known to have an antagonistic relationship with the insulin/PI3K/AKT pathway, which is crucial for glucose metabolism and cell survival. Elevated glucocorticoid levels can impair insulin signaling, leading to insulin resistance. By blocking the GR, this compound may indirectly restore normal function to the insulin/PI3K/AKT pathway in states of glucocorticoid excess.

Experimental Protocols

Detailed synthesis and in-vitro experimental protocols for this compound are proprietary and not publicly available. However, based on publicly available clinical trial information and general pharmacological methods, the following outlines the types of experimental procedures used in the evaluation of this compound.

General Synthesis Workflow

The synthesis of complex heterocyclic molecules like this compound typically involves a multi-step process. While the exact route is not disclosed, a general workflow can be inferred.

Glucocorticoid Receptor Binding Assay (General Protocol)

To determine the affinity of this compound for the GR, a competitive binding assay is a standard method.

-

Reagents and Materials:

-

Recombinant human glucocorticoid receptor (GR).

-

A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

This compound at various concentrations.

-

Assay buffer.

-

Microplates suitable for fluorescence polarization.

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled GR agonist and the recombinant GR are incubated together in the wells of a microplate.

-

Serial dilutions of this compound (or other test compounds) are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader.

-

-

Data Analysis:

-

When the fluorescent ligand is bound to the larger GR protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value.

-

If this compound displaces the fluorescent ligand from the GR, the smaller, unbound fluorescent ligand tumbles more rapidly, leading to a decrease in the fluorescence polarization value.

-

The concentration of this compound that causes a 50% reduction in the binding of the fluorescent ligand (IC50) is calculated to determine its binding affinity for the GR.

-

Assessment of PI3K/AKT Pathway Activation (General Protocol)

Western blotting is a common technique to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, which is indicative of its activation.

-

Cell Culture and Treatment:

-

A suitable cell line is cultured under standard conditions.

-

Cells are treated with a glucocorticoid agonist (e.g., dexamethasone) in the presence and absence of varying concentrations of this compound.

-

-

Protein Extraction:

-

After treatment, cells are lysed to extract total cellular proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each treatment group are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-AKT, p-S6) and total protein levels as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

-

-

Data Analysis:

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

-

A decrease in the phosphorylation of AKT and its downstream targets in the presence of this compound would suggest its ability to counteract glucocorticoid-induced inhibition of the PI3K/AKT pathway.

-

Clinical Pharmacokinetic Study Protocol (Phase I)

A Phase I clinical trial (ISRCTN14072771) has provided insights into the clinical evaluation of this compound in healthy volunteers.[2]

-

Study Design: An open-label, single-center pharmacokinetic study.

-

Participants: Healthy adult volunteers.

-

Intervention:

-

Administration of single oral doses of this compound as softgel capsules.

-

Doses are given in both fasted and fed states to assess the effect of food on bioavailability.

-

Dose-escalation cohorts to evaluate safety and tolerability at different dose levels.

-

-

Data Collection:

-

Serial blood samples are collected over a specified period to determine the plasma concentration of this compound and its metabolites over time.

-

Urine samples are also collected.

-

Safety and tolerability are monitored throughout the study.

-

-

Outcome Measures:

-

Primary outcomes include pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Secondary outcomes include the safety and tolerability profile of this compound.

-

Conclusion

This compound is a promising glucocorticoid receptor antagonist with potential applications in a range of therapeutic areas. Its chemical structure is well-defined, and its mechanism of action is centered on the modulation of the GR signaling pathway. While detailed experimental data on its physicochemical properties and synthesis are limited in the public domain, the available information from preclinical and clinical studies provides a solid foundation for further research and development. The experimental protocols outlined in this guide, though general, represent the standard methodologies employed in the characterization of such a compound. Further investigations will be crucial to fully elucidate the therapeutic potential of this compound.

References

Preclinical Pharmacology of Zavacorilant: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavacorilant (also known as CORT125329) is a selective glucocorticoid receptor (GR) antagonist currently under development by Corcept Therapeutics.[1][2] It is being investigated for the treatment of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease, as well as for antipsychotic-induced weight gain.[3] The therapeutic rationale for this compound in these conditions stems from the hypothesis that excessive or dysregulated cortisol activity contributes to disease pathology. By selectively blocking the GR, this compound aims to mitigate the downstream detrimental effects of cortisol.

This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology of this compound, with a focus on its activity in disease models.

Mechanism of Action

This compound is an octahydro glucocorticoid receptor (GR) antagonist.[1] Its primary mechanism of action is to competitively bind to the GR, thereby preventing the binding of endogenous glucocorticoids like cortisol. This antagonism blocks the subsequent GR-mediated signaling pathways that are implicated in stress, inflammation, and metabolism. While specific binding affinity values (Ki) for this compound are not publicly available, its characterization as a selective GR modulator suggests high affinity for the GR with minimal cross-reactivity with other steroid receptors, such as the progesterone receptor.[4]

Signaling Pathway of Glucocorticoid Receptor Antagonism

The following diagram illustrates the generally accepted signaling pathway for a glucocorticoid receptor antagonist like this compound.

Preclinical Efficacy in Disease Models

The primary publicly available preclinical data for this compound comes from a study in the Wobbler mouse, a well-established genetic model for amyotrophic lateral sclerosis (ALS). This model is characterized by motoneuron degeneration, gliosis, and neuroinflammation in the spinal cord.

Wobbler Mouse Model of ALS

In a study evaluating the therapeutic potential of this compound in Wobbler mice, the compound was shown to have several beneficial effects. Treatment with this compound resulted in a decrease in motoneuron degeneration, reduced astro- and microgliosis, and lower levels of pro-inflammatory factors. Furthermore, the treatment enhanced motor behavioral performance and led to trophic changes in the forelimbs of the mice. These findings suggest that by antagonizing the GR, this compound can mitigate the neuroinflammatory and degenerative processes characteristic of this ALS model.

Quantitative Preclinical Data

Detailed quantitative in vitro and in vivo preclinical data for this compound are not extensively available in the public domain. The following tables summarize the types of data typically generated for a compound at this stage of development, with the status of this compound's publicly available data noted.

In Vitro Pharmacology

| Parameter | Description | This compound Data |

| Binding Affinity (Ki) | Concentration of the drug that occupies 50% of the receptors at equilibrium. | Not available in public domain |

| IC50 | Concentration of the drug that inhibits a biological process by 50%. | Not available in public domain |

| EC50 | Concentration of the drug that produces 50% of its maximal effect. | Not available in public domain |

| Receptor Selectivity | Binding affinity for other steroid receptors (e.g., progesterone, androgen). | Reported to be selective for GR with no cross-reactivity with the progesterone receptor. |

In Vivo Efficacy in Wobbler Mouse Model of ALS

| Parameter | Description | This compound Data |

| Dose Range | The range of doses tested in the animal model. | Not available in public domain |

| Route of Administration | The method by which the drug was administered. | Not available in public domain |

| Treatment Duration | The length of time the animals were treated. | Not available in public domain |

| Motor Function Improvement | Quantitative measure of improvement in motor performance (e.g., grip strength, rotarod). | Qualitative improvement reported. Specific quantitative data not available. |

| Reduction in Neuroinflammation | Quantitative analysis of inflammatory markers (e.g., cytokine levels, glial cell counts). | Qualitative reduction reported. Specific quantitative data not available. |

| Reduction in Motoneuron Degeneration | Quantitative analysis of motoneuron survival. | Qualitative reduction reported. Specific quantitative data not available. |

| Statistical Significance | P-values associated with the observed effects. | Not available in public domain |

Experimental Protocols

Wobbler Mouse Efficacy Study

The following is a generalized experimental protocol based on the published study of this compound in the Wobbler mouse model of ALS.

1. Animal Model:

-

Male Wobbler mice (wr/wr) and their healthy littermates (+/+) are used.

-

Mice are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

-

This compound (CORT125329) is administered to a cohort of Wobbler mice.

-

A vehicle control is administered to a separate cohort of Wobbler mice and to the healthy littermates.

-

The specific dose, route of administration, and treatment duration are determined for the study.

3. Behavioral Assessment:

-

Motor function is assessed at baseline and at regular intervals throughout the study.

-

Tests may include grip strength measurement and observational scoring of motor deficits.

4. Tissue Collection and Processing:

-

At the end of the treatment period, mice are euthanized.

-

Spinal cord tissue is collected and processed for histological and biochemical analysis.

5. Histological Analysis:

-

Immunohistochemistry is performed on spinal cord sections to assess:

-

Motoneuron survival (e.g., using Nissl staining or specific neuronal markers).

-

Astrogliosis (e.g., using GFAP staining).

-

Microgliosis (e.g., using Iba1 staining).

-

6. Biochemical Analysis:

-

Levels of pro-inflammatory markers (e.g., cytokines, chemokines) in spinal cord tissue are quantified using techniques such as ELISA or Western blotting.

7. Data Analysis:

-

Quantitative data from behavioral, histological, and biochemical analyses are compared between the this compound-treated group, the vehicle-treated Wobbler group, and the healthy control group.

-

Statistical analysis is performed to determine the significance of any observed differences.

Experimental Workflow for Wobbler Mouse Study

Conclusion

This compound is a selective glucocorticoid receptor antagonist with demonstrated preclinical efficacy in a mouse model of ALS. The available data indicates that by blocking the GR, this compound can ameliorate key pathological features of neurodegeneration and neuroinflammation, leading to improved motor function in this model. While detailed quantitative in vitro and in vivo data are not yet publicly available, the promising qualitative results provide a strong rationale for its continued clinical development in neurodegenerative and other cortisol-related disorders. Further publication of preclinical data will be crucial for a more complete understanding of this compound's pharmacological profile.

References

- 1. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. isrctn.com [isrctn.com]

- 4. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

Zavacorilant's Effect on Cortisol-Mediated Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavacorilant, also known as relacorilant or CORT125134, is a non-steroidal, selective glucocorticoid receptor (GR) modulator.[1][2] It functions as a competitive antagonist at the GR, thereby inhibiting the binding and downstream signaling of cortisol and other glucocorticoids.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on cortisol-mediated signaling pathways. It includes quantitative data on its binding affinity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Glucocorticoid Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the glucocorticoid receptor.[3] In the absence of a ligand, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to an agonist like cortisol, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.

This compound, by binding to the GR, prevents this agonist-induced conformational change and subsequent nuclear translocation and transcriptional activity. This effectively blocks the downstream effects of elevated cortisol levels.

Quantitative Data: Binding Affinity and Potency

The binding affinity and functional potency of this compound for the glucocorticoid receptor have been characterized in various in vitro assays.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Ki | 7.2 nM | Tyrosine Aminotransferase (TAT) Assay | HepG2 | |

| Ki (rat) | 12 nM | Cell-based assay | - | |

| Ki (human) | 81.2 nM | Cell-based assay | - | |

| Ki (monkey) | 210 nM | Cell-based assay | - |

Signaling Pathways and Downstream Effects

By antagonizing the GR, this compound modulates the expression of cortisol-responsive genes. This has significant implications for various physiological and pathological processes, particularly in conditions of hypercortisolism.

The Cortisol-GR Signaling Pathway

The binding of cortisol to the GR initiates a cascade of events leading to changes in gene expression. This compound intervenes at the initial step of this pathway.

Modulation of Downstream Target Genes

Several key genes are known to be regulated by the GR and are therefore affected by this compound. These include:

-

Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): A serine/threonine kinase involved in cell survival, proliferation, and ion channel regulation. Cortisol typically induces SGK1 expression.

-

Dual Specificity Phosphatase 1 (DUSP1), also known as Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1): A phosphatase that plays a role in the negative regulation of inflammatory responses.

-

FK506 Binding Protein 5 (FKBP5): A co-chaperone that is part of the GR-chaperone complex and is involved in a negative feedback loop for GR signaling. Chronic exposure to high levels of glucocorticoids can lead to increased FKBP5 expression.

By blocking GR activation, this compound is expected to inhibit the cortisol-induced expression of these genes.

Experimental Protocols

In Vitro Glucocorticoid Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.

-

Assay Setup: In a multi-well plate, combine the GR-containing cytosol with a fixed concentration of a radiolabeled GR agonist, such as [3H]-dexamethasone.

-

Competition: Add increasing concentrations of this compound to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled dexamethasone).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GRE-Driven Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize GR-mediated gene transcription.

Workflow:

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or A549) and transfect them with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs. A GR expression vector may also be co-transfected if endogenous GR levels are low.

-

Compound Treatment: Treat the transfected cells with a fixed concentration of a GR agonist (e.g., dexamethasone) to induce luciferase expression. In parallel, treat cells with the GR agonist and increasing concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period to allow for transcription and translation of the luciferase enzyme (typically 18-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the log concentration of this compound. Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity.

Conclusion

This compound is a potent and selective glucocorticoid receptor antagonist that effectively blocks cortisol-mediated signaling pathways. Its mechanism of action, characterized by competitive binding to the GR and subsequent inhibition of transcriptional regulation, makes it a promising therapeutic agent for a range of conditions associated with hypercortisolism. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GR modulators.

References

- 1. relacorilant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. relacorilant | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]

- 4. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Selectivity Profile of Zavacorilant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavacorilant (also known as CORT125329) is a selective, non-steroidal antagonist of the glucocorticoid receptor (GR) under development by Corcept Therapeutics. Glucocorticoids, acting through the GR, are implicated in a wide array of physiological and pathophysiological processes. Consequently, selective GR antagonism represents a promising therapeutic strategy for various conditions. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's selectivity, based on publicly available data.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for the glucocorticoid receptor begins with the binding of a ligand, which triggers a conformational change in the receptor. This allows the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus, where it modulates the transcription of target genes. This compound, as a GR antagonist, competitively binds to the GR, preventing the binding of endogenous glucocorticoids like cortisol and thereby inhibiting downstream signaling.

In Vitro Selectivity Profile of this compound

The selectivity of a drug candidate is a critical determinant of its therapeutic index. An ideal GR antagonist should exhibit high affinity and potent antagonism at the GR with minimal or no activity at other steroid receptors and off-target proteins.

Receptor Binding Affinity

Publicly available data on the specific binding affinities (Ki or IC50 values) of this compound to the glucocorticoid receptor and a comprehensive panel of off-target receptors are limited. However, preclinical studies have emphasized its selectivity.

Functional Antagonism

Functional assays are essential to determine the potency of a compound in a cellular context. For GR antagonists, these assays typically measure the ability of the compound to inhibit the transcriptional activity induced by a GR agonist.

One key study demonstrated that this compound is a selective GR antagonist with no cross-reactivity at the progesterone receptor (PR)[1][2]. The study utilized a GR-mediated transactivation assay and a PR-mediated transactivation assay. While specific IC50 values were not provided in the main text, the graphical data indicates potent inhibition of GR activity without affecting PR activity.

Table 1: Summary of In Vitro Functional Selectivity of this compound

| Receptor | Assay Type | Agonist | This compound Activity | Reference |

| Glucocorticoid Receptor (GR) | Transactivation Assay | Dexamethasone | Antagonist | [1][2] |

| Progesterone Receptor (PR) | Transactivation Assay | Progesterone | No Activity | [1] |

Experimental Methodologies

Detailed experimental protocols for the in vitro characterization of this compound are not extensively published. However, based on standard practices for assessing the selectivity of nuclear receptor modulators, the following methodologies are likely to have been employed.

Radioligand Binding Assay (Hypothetical Protocol)

This assay is used to determine the binding affinity of a test compound to a specific receptor.

Protocol Steps:

-

Preparation of Receptor Membranes: Cell lines overexpressing the target receptor (e.g., HEK293 cells with human GR) are harvested and homogenized. The cell membrane fraction containing the receptor is isolated by centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-dexamethasone for GR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay (Hypothetical Protocol)

This functional assay measures the ability of a compound to modulate the transcriptional activity of a receptor.

Protocol Steps:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293) is co-transfected with two plasmids: one expressing the full-length human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with glucocorticoid response elements (GREs).

-

Compound Treatment: The transfected cells are treated with a known GR agonist (e.g., dexamethasone) in the presence of increasing concentrations of the test compound (this compound).

-

Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The data are plotted as a dose-response curve, and the concentration of the antagonist that causes a 50% reduction in the agonist response (IC50) is determined.

Logical Framework for Selectivity Assessment

The in vitro characterization of a selective drug candidate like this compound follows a logical progression from initial binding studies to functional cellular assays.

Conclusion

The available in vitro data strongly indicate that this compound is a selective glucocorticoid receptor antagonist. A key differentiating feature highlighted in the literature is its lack of cross-reactivity with the progesterone receptor, a common liability for other GR modulators. While specific quantitative binding and functional data across a broad panel of off-target receptors are not publicly available, the progression of this compound into clinical development suggests a favorable in vitro selectivity profile was established during its preclinical evaluation. Further publication of detailed preclinical data would provide a more complete understanding of its molecular pharmacology for the scientific community.

References

The Role of Glucocorticoid Receptor Antagonism in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A compelling body of evidence points to the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and chronically elevated levels of glucocorticoids as key contributors to the pathophysiology of these devastating disorders. This technical guide provides an in-depth exploration of the role of glucocorticoid receptor (GR) antagonism as a promising therapeutic strategy. We will delve into the molecular mechanisms of GR signaling, the rationale for its inhibition in neurodegenerative contexts, and a review of preclinical and clinical findings with prominent GR antagonists such as mifepristone and the selective modulator CORT113176. This guide also offers detailed experimental protocols for key assays and visual representations of relevant signaling pathways to aid researchers in this critical area of drug development.

Introduction: The Glucocorticoid Receptor and Neurodegeneration

Glucocorticoids (GCs) are steroid hormones essential for regulating a wide array of physiological processes, including metabolism, immune function, and the stress response.[1] Their actions are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor ubiquitously expressed throughout the body, including the central nervous system (CNS).[1][2] In the brain, GRs are crucial for maintaining homeostasis; however, chronic stress and the resulting sustained elevation of GCs can lead to maladaptive changes, including neuronal damage and cognitive decline.[3]

A growing body of research has implicated HPA axis dysfunction and consequent hypercortisolism in the pathogenesis of several neurodegenerative diseases.[4] Elevated GC levels have been shown to exacerbate hallmark pathologies, such as amyloid-beta (Aβ) and tau accumulation in Alzheimer's disease, and contribute to neuronal loss in models of Huntington's and Parkinson's disease. This has led to the hypothesis that antagonizing the GR could represent a viable therapeutic approach to mitigate the detrimental effects of excess GC signaling in the brain.

Glucocorticoid Receptor Signaling Pathways

The physiological effects of GCs are mediated through two primary signaling pathways: a genomic and a non-genomic pathway.

Genomic Signaling

The classical genomic signaling pathway involves the binding of GCs to cytosolic GRs, which are part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSP complex and translocation to the nucleus. In the nucleus, the GR can modulate gene expression in two principal ways:

-

Direct Transactivation/Transrepression: GR homodimers can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the activation or repression of transcription.

-

Protein-Protein Interactions: The GR can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to indirectly regulate the expression of genes that may not contain a GRE. This "tethering" mechanism is a key component of the anti-inflammatory effects of GCs.

Non-Genomic Signaling

In addition to the slower, transcription-dependent genomic pathway, GCs can also elicit rapid, non-genomic effects that do not require gene transcription. These effects are often mediated by membrane-associated GRs (mGRs) and can involve the activation of various intracellular kinase cascades, including mitogen-activated protein kinases (MAPKs) and PI3K/Akt pathways. Non-genomic signaling can rapidly influence neuronal excitability and synaptic plasticity.

Rationale for GR Antagonism in Neurodegenerative Disease

The rationale for targeting the GR in neurodegenerative diseases stems from the observation that chronically elevated glucocorticoid levels contribute to a pro-inflammatory and neurotoxic environment in the brain. The proposed mechanisms by which GR antagonism may be beneficial include:

-

Reduction of Neuroinflammation: By blocking GR-mediated signaling, antagonists can inhibit the expression of pro-inflammatory cytokines and other inflammatory mediators produced by activated microglia and astrocytes.

-

Neuroprotection: GR antagonists may protect neurons from glucocorticoid-induced apoptosis and excitotoxicity.

-

Improved Synaptic Function and Cognition: By mitigating the negative effects of excess glucocorticoids on synaptic plasticity, GR antagonists may improve learning and memory.

Key GR Antagonists in Neurodegenerative Disease Research

Two of the most studied GR antagonists in the context of neurodegenerative diseases are mifepristone (RU486) and the selective GR modulator CORT113176.

Mifepristone (RU486)

Mifepristone is a non-selective antagonist of both the glucocorticoid and progesterone receptors. While its lack of selectivity can lead to side effects, it has been investigated for its potential to slow cognitive decline in Alzheimer's disease.

CORT113176 (Dazucorilant)

CORT113176 is a selective glucocorticoid receptor antagonist that shows high affinity for the GR with minimal cross-reactivity with other steroid receptors. This selectivity makes it a promising candidate for the treatment of neurodegenerative diseases with a potentially more favorable side-effect profile.

Quantitative Data on the Efficacy of GR Antagonists

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of GR antagonists in models of neurodegenerative diseases.

Table 1: Efficacy of CORT113176 in the R6/2 Mouse Model of Huntington's Disease

| Parameter | Treatment Group | Outcome | p-value | Reference |

| Grip Strength | CORT113176-treated male HD mice vs. vehicle-treated male HD mice | Significant delay in the loss of grip strength | <0.05 | |

| Hindlimb Clasping Score | CORT113176-treated male HD mice vs. vehicle-treated male HD mice | Significant reduction in clasping score | <0.05 | |

| DARPP-32 Immunoreactivity | CORT113176-treated male HD mice vs. vehicle-treated male HD mice | Delayed loss of DARPP-32 in the dorsolateral striatum | Not specified |

Table 2: Efficacy of CORT113176 in the Wobbler Mouse Model of ALS

| Parameter | Treatment Group | Outcome | p-value | Reference |

| Motor Neuron Vacuolation | 30 mg/kg CORT113176 daily for 3 weeks vs. untreated Wobbler mice | Reduced motoneuron vacuolation | <0.05 | |

| Neuroinflammation Markers (HMGB1, TLR4, NF-κB, TNF receptor, IL-18) | 30 mg/kg CORT113176 daily for 3 weeks vs. untreated Wobbler mice | Lowered levels of inflammatory mediators | <0.05 | |

| Motor Performance (Rotarod Test) | CORT113176-treated Wobbler mice vs. untreated Wobbler mice | Enhanced resistance to fatigue | Not specified |

Table 3: Efficacy of Mifepristone in a Clinical Trial for Alzheimer's Disease

| Parameter | Treatment Group | Outcome | p-value | Reference |

| Cognitive Decline (ADAS-Cog) | 200 mg mifepristone daily for 6 months vs. placebo | Slowed rate of cognitive decline | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of GR antagonists in preclinical models of neurodegenerative diseases.

Immunohistochemistry (IHC) for Mouse Brain Tissue

Objective: To visualize the localization and expression of specific proteins in brain tissue sections.

Materials:

-

Perfusion-fixed mouse brain tissue

-

Cryostat or vibratome

-

Superfrost Plus slides

-

Hydrophobic barrier pen

-

Blocking buffer (e.g., 10% normal serum in PBS with 0.3% Triton X-100)

-

Primary antibody diluted in antibody dilution buffer

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Section the fixed brain tissue at 30-40 µm thickness using a cryostat or vibratome.

-

Mount the sections onto Superfrost Plus slides and allow them to air dry.

-

Create a hydrophobic barrier around the tissue sections using a barrier pen.

-

Permeabilize the tissue by incubating with PBS containing 0.3% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding by incubating the sections in blocking buffer for 1-2 hours at room temperature.

-

Incubate the sections with the primary antibody diluted in antibody dilution buffer overnight at 4°C in a humidified chamber.

-

Wash the sections three times for 5 minutes each with PBS.

-

Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the sections three times for 5 minutes each with PBS, protected from light.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.

-

Wash the sections twice with PBS.

-

Mount the sections with antifade mounting medium and coverslip.

-

Visualize the staining using a fluorescence or confocal microscope.

Western Blot Analysis of Brain Tissue

Objective: To detect and quantify the expression levels of specific proteins in brain tissue homogenates.

Materials:

-

Frozen brain tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Homogenizer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize the frozen brain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

Primary Glial Cell Culture

Objective: To isolate and culture primary microglia and astrocytes from neonatal mouse or rat brains for in vitro studies.

Materials:

-

Neonatal (P0-P3) mouse or rat pups

-

Dissection tools

-

DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

DNase I

-

Poly-D-lysine coated flasks

-

Orbital shaker

Procedure:

-

Dissect the cortices from neonatal pup brains under sterile conditions.

-

Mince the tissue and incubate in a solution of trypsin-EDTA and DNase I to dissociate the cells.

-

Generate a single-cell suspension by gentle trituration.

-

Plate the cell suspension in poly-D-lysine coated flasks.

-

After 7-10 days, a mixed glial culture will be established with a confluent layer of astrocytes and microglia growing on top.

-

To isolate microglia, shake the flasks on an orbital shaker. The microglia will detach and can be collected from the supernatant.

-

The remaining adherent cells are enriched for astrocytes.

Behavioral Assays

Objective: To assess motor coordination and balance in rodent models of neurodegenerative diseases.

Procedure:

-

Acclimatize the mice to the testing room.

-

Place the mouse on the rotating rod of the rotarod apparatus.

-

The rod rotates at an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials with an inter-trial interval.

Objective: To assess spatial learning and memory in rodent models of Alzheimer's disease.

Procedure:

-

Fill a circular pool with opaque water and place a hidden platform just below the water surface.

-

Place visual cues around the room.

-

Release the mouse into the pool from different starting locations.

-

Record the time it takes for the mouse to find the hidden platform (escape latency).

-

Conduct multiple training trials over several days.

-

On the final day, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.

Logical Relationships and Future Directions

The dysregulation of the HPA axis is a central theme in the link between stress, glucocorticoids, and neurodegeneration. Chronic stress leads to a sustained increase in glucocorticoid levels, which can impair the negative feedback mechanisms of the HPA axis, creating a vicious cycle of hypercortisolism. This, in turn, promotes neuroinflammation and neuronal damage, contributing to the progression of neurodegenerative diseases.

The field of GR antagonism in neurodegenerative diseases is rapidly evolving. Future research should focus on:

-

Developing more selective GR modulators: This will help to minimize off-target effects and improve the therapeutic window.

-

Identifying biomarkers: Reliable biomarkers are needed to identify patients who are most likely to benefit from GR antagonist therapy and to monitor treatment response.

-

Conducting large-scale clinical trials: Further clinical investigation is necessary to establish the safety and efficacy of GR antagonists in patients with neurodegenerative diseases.

Conclusion

Glucocorticoid receptor antagonism represents a promising therapeutic avenue for the treatment of a range of neurodegenerative diseases. By targeting the detrimental effects of chronic glucocorticoid excess, these agents have the potential to reduce neuroinflammation, protect neurons, and improve cognitive function. The continued development of selective GR modulators and the elucidation of the complex interplay between the HPA axis and neurodegeneration will be critical for translating this promising strategy into effective therapies for patients.

References

- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mifepristone alters APP processing to preclude Aβ and also reduces tau pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]

Zavacorilant: A Technical Guide for Preclinical Research in Huntington's and Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavacorilant (also known as CORT113176 or dazucorilant) is a selective glucocorticoid receptor (GR) modulator being investigated for its therapeutic potential in neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[1] Elevated levels of glucocorticoids, the stress hormones, have been implicated in the progression of both of these devastating conditions.[2][3] this compound, by antagonizing the GR, offers a targeted approach to mitigate the downstream pathological effects of excess glucocorticoid signaling in the brain.[4] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Glucocorticoid Receptor Antagonism

This compound is a selective cortisol modulator that binds to the glucocorticoid receptor, thereby inhibiting the downstream signaling cascades initiated by glucocorticoids like cortisol.[4] In the central nervous system, GR activation can influence a wide array of processes, including neuroinflammation, synaptic plasticity, and the processing of pathogenic proteins. By blocking the GR, this compound is hypothesized to counteract the detrimental effects of elevated glucocorticoid levels observed in Huntington's and Alzheimer's disease.

The proposed neuroprotective mechanisms of this compound are multifaceted and include:

-

Reduction of Neuroinflammation: Glucocorticoid receptor signaling is intricately linked with inflammatory pathways, such as the NF-κB pathway. By antagonizing the GR, this compound may suppress the production of pro-inflammatory cytokines in the brain.

-

Modulation of Pathogenic Protein Aggregation: Preclinical studies suggest that this compound can reduce the aggregation of mutant huntingtin (mHtt) in Huntington's disease and amyloid-beta (Aβ) plaques in Alzheimer's disease. The precise mechanism linking GR antagonism to reduced protein aggregation is an area of active investigation but may involve the modulation of cellular stress responses and protein clearance pathways.

-

Preservation of Neuronal Function: this compound has been shown to protect against the loss of important neuronal markers, such as DARPP-32 in the striatum, and to improve cognitive and motor functions in animal models. This suggests a role in maintaining synaptic health and neuronal integrity.

Preclinical Data in Huntington's Disease: R6/2 Mouse Model

The R6/2 mouse model is a widely used transgenic model of Huntington's disease that exhibits a rapidly progressing phenotype.

Quantitative Data

| Outcome Measure | Treatment Group | Result | Reference |

| Grip Strength | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Significantly delayed loss of grip strength. | |

| Hindlimb Clasping | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Significantly delayed development of hindlimb clasping. | |

| Gait Abnormalities | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Significantly delayed development of gait abnormalities. | |

| DARPP-32 Immunoreactivity | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Delayed loss of DARPP-32 immunoreactivity in the dorsolateral striatum. | |

| Mutant Huntingtin (mHtt) Aggregates | This compound-treated male R6/2 mice vs. vehicle-treated R6/2 mice | Delayed formation of mHtt aggregates in the striatum and hippocampus. |

Experimental Protocols

Animal Model: Male R6/2 mice were used in these studies.

Drug Administration:

-

Compound: this compound (CORT113176)

-

Vehicle: Not explicitly stated in the provided abstracts.

-

Route of Administration: Not explicitly stated in the provided abstracts.

-

Dosing Regimen: Not explicitly stated in the provided abstracts.

Behavioral Assessments:

-

Grip Strength Test: This test measures muscle strength in the limbs of the mice. A grip strength meter is used to record the peak force exerted by the mouse as it grips a metal grid.

-

Hindlimb Clasping Score: This is a measure of neurological dysfunction. Mice are suspended by their tails, and the degree of hindlimb retraction towards the abdomen is scored on a scale (e.g., 0-3).

Histological and Biochemical Analyses:

-

Immunohistochemistry for DARPP-32: Brain sections are stained with an antibody specific for DARPP-32 to visualize and quantify the presence of this protein in the striatum.

-

Quantification of mHtt Aggregates: Brain sections are stained with antibodies that recognize mHtt aggregates (e.g., EM48) to determine the number and size of these inclusions.

Preclinical Data in Alzheimer's Disease: J20 and 5xFAD Mouse Models

The J20 and 5xFAD mouse models are commonly used transgenic models of Alzheimer's disease that develop amyloid pathology and cognitive deficits.

Quantitative Data

| Outcome Measure | Treatment Group | Result | Reference |

| Spatial Memory (Morris Water Maze) | Dazucorilant-treated J20 and 5xFAD mice vs. vehicle-treated mice | Improved working and long-term spatial memories. | |

| Amyloid-β (Aβ) Plaque Burden | Dazucorilant-treated J20 mice vs. vehicle-treated mice | Reduction in amyloid production and aggregation. | |

| Tau Hyperphosphorylation | Dazucorilant-treated J20 and 5xFAD mice vs. vehicle-treated mice | Reduction in tau hyperphosphorylation. | |

| Neuroinflammation | Dazucorilant-treated J20 mice vs. vehicle-treated mice | Mediated a specific re-localization of activated glial cells onto amyloid plaques, suggesting a restoration of physiological neuroinflammatory processes. |

Experimental Protocols

Animal Models: J20 and 5xFAD transgenic mice were used.

Drug Administration:

-

Compound: Dazucorilant (CORT113176)

-

Vehicle: Not explicitly stated in the provided abstracts.

-

Route of Administration: Not explicitly stated in the provided abstracts.

-

Dosing Regimen: Chronic treatment.

Behavioral Assessments:

-

Morris Water Maze: This is a widely used test for assessing spatial learning and memory in rodents. Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room.

Histological and Biochemical Analyses:

-

Quantification of Aβ Plaques: Brain sections are stained with dyes that bind to amyloid plaques, such as Thioflavin S, or with antibodies specific for Aβ. The number and area of plaques are then quantified.

-

Western Blot for Tau Phosphorylation: Protein extracts from brain tissue are separated by gel electrophoresis and probed with antibodies that recognize specific phosphorylated forms of the tau protein to assess the extent of hyperphosphorylation.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling in Neurons

Caption: Glucocorticoid Receptor (GR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Efficacy Testing

Caption: A generalized workflow for preclinical evaluation of this compound in neurodegenerative disease models.

Conclusion

This compound has demonstrated promising preclinical efficacy in mouse models of both Huntington's and Alzheimer's disease. By antagonizing the glucocorticoid receptor, it appears to mitigate key pathological features of these diseases, including motor and cognitive decline, neuroinflammation, and the accumulation of pathogenic protein aggregates. The data presented in this guide, along with the detailed protocols and pathway diagrams, provide a comprehensive resource for researchers in the field of neurodegenerative drug discovery. Further investigation into the long-term efficacy and safety of this compound is warranted to determine its full therapeutic potential for these devastating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Chronic glucocorticoid receptor activation impairs CREB transcriptional activity in clonal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoids curtail stimuli-induced CREB phosphorylation in TRH neurons through interaction of the glucocorticoid receptor with the catalytic subunit of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limb-Clasping Response in NMDA Receptor Palmitoylation-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

Zavacorilant (CORT125329): A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavacorilant (CORT125329) is a selective, non-steroidal glucocorticoid receptor (GR) antagonist developed by Corcept Therapeutics. It is under investigation for a range of therapeutic applications, including neurodegenerative diseases and antipsychotic-induced weight gain.[1][2] By competitively binding to the glucocorticoid receptor, this compound modulates the downstream effects of cortisol, offering a targeted approach to conditions characterized by excessive or dysregulated cortisol activity. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound.

Discovery and Preclinical Characterization

This compound was identified through a rational drug design and screening process aimed at discovering selective GR antagonists with improved pharmacological profiles over existing non-selective agents like mifepristone.[3] The key objective was to develop a compound with high affinity and selectivity for the GR, thereby minimizing off-target effects.

Binding Affinity and Selectivity

The binding affinity of this compound to the glucocorticoid receptor was determined using a tyrosine aminotransferase (TAT) assay in HepG2 cells. This assay measures the ability of a compound to inhibit the dexamethasone-induced expression of the TAT enzyme, a well-established GR-mediated response.

| Parameter | Value | Assay | Cell Line |

| Inhibitor Constant (Ki) | 15 nM | Tyrosine Aminotransferase (TAT) Assay | HepG2 |

This compound was found to have a high affinity for the GR with an inhibitor constant (Ki) of 15 nM.[1] Importantly, further studies demonstrated that this compound does not exhibit cross-reactivity with the progesterone receptor, a common liability of earlier GR antagonists.[3]

In Vivo Efficacy in Metabolic Disease Models

The therapeutic potential of this compound was evaluated in mouse models of metabolic dysfunction induced by excessive corticosterone exposure. These studies assessed the ability of this compound to mitigate the adverse metabolic effects of high glucocorticoid levels.

| Animal Model | Treatment | Key Findings | Reference |

| Male C57Bl/6J mice with sub-chronic corticosterone exposure | This compound (60 mg/kg/day) | Did not prevent corticosterone-induced leukopenia. Showed a trend towards lowering corticosterone-induced hyperinsulinemia (p=0.08). | |

| Male C57Bl/6J mice with sub-chronic corticosterone exposure | This compound (120 mg/kg/day) | Significantly lowered corticosterone-induced insulin levels. |

These preclinical findings demonstrate the potential of this compound to counteract the metabolic disturbances associated with elevated glucocorticoid levels.

Synthesis of this compound

This compound is an octahydro-1H-pyrazolo[3,4-g]isoquinoline derivative. The synthesis of this class of compounds is detailed in U.S. Patent No. 10,047,082 B2. The general synthetic scheme involves a multi-step process to construct the core heterocyclic scaffold and subsequent functionalization.

A crucial step in the synthesis involves the diastereoselective hydrogenation of a tetrahydropyridin-4-yl)acetate intermediate to establish the trans-azadecalin core of the molecule. This is followed by the introduction of the side chains through reactions such as Grignard additions and sulfonylations.

Experimental Protocols

Tyrosine Aminotransferase (TAT) Assay in HepG2 Cells

This functional assay is used to determine the potency of GR antagonists.

-

Cell Culture: HepG2 cells are cultured in appropriate media and conditions to ensure logarithmic growth.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound) for a specified period.

-

Glucocorticoid Challenge: Dexamethasone, a potent GR agonist, is added to the culture medium to induce the expression of tyrosine aminotransferase.

-

Enzyme Activity Measurement: After an incubation period, the cells are lysed, and the activity of the TAT enzyme in the cell lysate is measured using a spectrophotometric method.

-

Data Analysis: The concentration of the test compound that causes a 50% inhibition of the dexamethasone-induced TAT activity (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Model of Corticosterone-Induced Metabolic Dysfunction

This animal model is used to evaluate the in vivo efficacy of GR antagonists in a state of glucocorticoid excess.

-

Animal Model: Male C57Bl/6J mice are used for this study.

-

Corticosterone Administration: A slow-release pellet containing corticosterone is subcutaneously implanted to induce a state of chronic hypercorticosteronemia.

-

Drug Administration: this compound is administered to the animals, typically through daily oral gavage or as a supplement in the diet, at various dose levels. A vehicle control group and a positive control group (e.g., mifepristone) are also included.

-

Metabolic Parameter Assessment: Over the course of the study, various metabolic parameters are monitored, including:

-

Body weight and food intake.

-

Blood glucose and insulin levels: To assess glucose homeostasis and insulin resistance (HOMA-IR).

-

White blood cell count: As a marker of glucocorticoid-induced immunosuppression.

-

-

Data Analysis: The effects of this compound on the corticosterone-induced changes in metabolic parameters are statistically analyzed to determine its efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the glucocorticoid receptor signaling pathway, the mechanism of action of this compound, and a general workflow for the discovery and preclinical evaluation of a GR antagonist.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Caption: Mechanism of Action of this compound.

Caption: GR Antagonist Discovery Workflow.

Conclusion

This compound (CORT125329) is a potent and selective glucocorticoid receptor antagonist with a promising preclinical profile. Its high affinity for the GR, coupled with a lack of cross-reactivity with the progesterone receptor, represents a significant advancement in the development of targeted glucocorticoid modulators. Preclinical studies have demonstrated its potential to ameliorate metabolic dysregulation caused by excess glucocorticoid levels. Further clinical investigation is underway to fully elucidate the therapeutic utility of this compound in a variety of disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. Brain mineralocorticoid and glucocorticoid receptor balance in neuroendocrine regulation and stress-related psychiatric etiopathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Zavacorilant and Its Impact on Gene Transcription and Expression: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the mechanism of action of selective glucocorticoid receptor modulators (SGRMs) on gene transcription and expression, with a focus on zavacorilant. As of the writing of this document, detailed, publicly available quantitative data on the specific gene expression changes induced by this compound are limited. Therefore, to illustrate the core mechanisms of this class of drugs, this guide incorporates more extensive data from a related and well-documented SGRM, relacorilant. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (also known as CORT125329) is a novel, orally administered selective glucocorticoid receptor modulator (SGRM) under development by Corcept Therapeutics.[1][2] Unlike broad-spectrum glucocorticoid receptor antagonists, this compound is designed to selectively modulate the effects of cortisol by competing for binding to the glucocorticoid receptor (GR).[3] Its primary therapeutic targets are neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[4] Preclinical studies have indicated its potential to mitigate neuroinflammation, a key pathological feature in many such disorders.

The therapeutic rationale for using a GR modulator in neurodegenerative diseases stems from the observation that elevated cortisol levels can be detrimental to the nervous system.[4] By antagonizing the GR, this compound aims to counteract these harmful effects. A preclinical study using the Wobbler mouse model of ALS demonstrated that this compound treatment led to a decrease in motoneuron degeneration, astro- and microgliosis, and levels of pro-inflammatory factors. Furthermore, it was observed to enhance myelination and increase the presence of the neurotrophin brain-derived neurotrophic factor (BDNF). These beneficial effects were associated with improved motor performance in the animal model.

While these findings are promising, a detailed understanding of how this compound modulates gene transcription to achieve these effects is crucial for its continued development and clinical application. This guide will delve into the known mechanisms of GR-mediated gene regulation and use data from the related compound relacorilant to illustrate the expected impact of this compound on gene expression.

The Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a ligand-dependent transcription factor that plays a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and stress response. The binding of cortisol (or other glucocorticoids) to the GR initiates a conformational change in the receptor, leading to its translocation from the cytoplasm into the nucleus. Once in the nucleus, the GR can modulate gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: In this pathway, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event typically leads to the recruitment of coactivators and the initiation of gene transcription. Transactivation is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: Here, the GR monomer interacts with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This interaction inhibits the activity of these pro-inflammatory transcription factors, leading to a downregulation of inflammatory gene expression. This mechanism is thought to be responsible for the anti-inflammatory effects of glucocorticoids.

Selective glucocorticoid receptor modulators like this compound are designed to preferentially engage in transrepression while minimizing transactivation, thereby retaining the anti-inflammatory benefits while reducing the risk of metabolic side effects.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Selective Glucocorticoid Receptor Modulator Cort125329 Decreases Neuroinflammation and Gliosis and Enhances Myelination in the Wobbler Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zavacorilant in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavacorilant (also known as CORT125329) is a selective glucocorticoid receptor (GR) antagonist.[1][2] Glucocorticoids, such as cortisol (or corticosterone in rodents), are steroid hormones that regulate a wide array of physiological processes, including stress responses, metabolism, and immune function.[3][4] In the central nervous system, glucocorticoids readily cross the blood-brain barrier and bind to mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) in neurons and glial cells.[3] While basal levels of glucocorticoids are essential for normal brain function, excessive or prolonged exposure, as seen in chronic stress or certain disease states, can be neurotoxic. High concentrations of glucocorticoids can increase neuronal vulnerability to excitotoxicity and oxidative stress, potentially leading to neuronal damage and death.

This compound is being investigated for the potential treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Huntington's disease, and Alzheimer's disease, where elevated cortisol levels may play a pathological role. By selectively blocking the GR, this compound aims to mitigate the detrimental effects of excess glucocorticoid signaling in the nervous system. Primary neuronal cultures provide an excellent in vitro model system to study the neuroprotective effects of compounds like this compound in a controlled environment. These cultures allow for the detailed investigation of cellular mechanisms, dose-response relationships, and the direct effects of pharmacological agents on neuronal viability and function.

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, including culture establishment, treatment procedures, and assays for assessing neuroprotection and neuronal viability.

Table 1: Summary of Hypothetical this compound Activity in Primary Neuronal Cultures

| Assay Type | Endpoint Measured | Hypothetical EC50/IC50 | Key Findings |

| Neuroprotection Assay (Corticosterone-induced toxicity) | Neuronal Viability (MTT Assay) | EC50: ~150 nM | This compound demonstrates a dose-dependent neuroprotective effect against corticosterone-induced cell death. |